molecular formula C20H12F2O2 B022858 1,3-Bis(4-fluorobenzoyl)benzene CAS No. 108464-88-6

1,3-Bis(4-fluorobenzoyl)benzene

Cat. No.: B022858
CAS No.: 108464-88-6
M. Wt: 322.3 g/mol
InChI Key: PISLKPDKKIDMQT-UHFFFAOYSA-N
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Description

1,3-Bis(4-fluorobenzoyl)benzene is an organic compound with the molecular formula C20H12F2O2. It is a fluorinated building block used in various chemical syntheses. This compound is known for its ability to polymerize with other compounds to form high molecular weight polymers, making it valuable in materials science and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-fluorobenzoyl)benzene can be synthesized through aromatic nucleophilic polycondensation. One common method involves the reaction of 4-fluorobenzoyl chloride with 1,3-dihydroxybenzene in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aromatic nucleophilic polycondensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like N-methyl-2-pyrrolidinone are often employed to facilitate the polymerization process .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-fluorobenzoyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 1,3-Bis(4-fluorobenzoyl)benzene

The synthesis of this compound typically involves the reaction of fluorobenzoyl chloride with benzene derivatives in the presence of Lewis acids such as aluminum chloride. The process can be optimized to yield high purity and significant quantities of the product, which is crucial for industrial applications .

Poly(aryl ether ketones) Synthesis

This compound serves as a key monomer in the synthesis of poly(aryl ether ketones), which are known for their excellent thermal stability, mechanical strength, and resistance to chemicals. These polymers find applications in:

  • Aerospace components
  • Electrical insulation
  • Automotive parts

Proton Exchange Membrane Materials

Research has demonstrated that this compound can be used to develop sulfonated poly(aryl ether ketone)s (SPAEK), which are promising candidates for proton exchange membranes in fuel cells due to their high ionic conductivity and thermal stability .

High-Performance Plastics

The compound is also utilized as a precursor for high-performance plastics such as polyether ketosulfones and laminated materials. These materials are employed in environments requiring high strength and resistance to heat and chemicals .

Case Study 1: Fuel Cell Applications

In a study published in Journal of Membrane Science, researchers synthesized SPAEK from this compound, demonstrating its effectiveness as a proton exchange membrane with improved performance compared to traditional materials . The study highlighted the material's ability to maintain conductivity at elevated temperatures.

Case Study 2: Development of Polyimides

Another significant application involves the incorporation of this compound into polyimide formulations aimed at achieving low glass transition temperatures while maintaining thermal stability. This research indicated that the resulting polyimides exhibited enhanced mechanical properties suitable for aerospace applications .

Market Insights

The global market for this compound is projected to grow significantly due to its increasing use in high-performance materials. The compound's versatility in various industrial applications positions it as a valuable asset in material science research and development .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-fluorobenzoyl)benzene involves its ability to generate reactive oxygen species and activate nucleophilic protons on the benzene ring. This compound can bind to DNA via hydrogen bonding interactions with cytosine bases, leading to the inhibition of DNA synthesis. This mechanism is particularly relevant in its potential anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-fluorobenzoyl)benzene is unique due to its dual fluorine substitution, which enhances its reactivity and ability to form high molecular weight polymers. This makes it particularly valuable in the synthesis of advanced materials and polymers compared to its similar compounds .

Biological Activity

1,3-Bis(4-fluorobenzoyl)benzene is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting cancer cell invasion, and its potential as a therapeutic agent.

Chemical Structure and Properties

This compound belongs to the class of benzoylbenzene derivatives, characterized by two fluorobenzoyl groups attached to a central benzene ring. Its molecular formula is C15_{15}H12_{12}F2_2O2_2, and it exhibits significant lipophilicity due to the presence of fluorine atoms, which can enhance its interaction with biological membranes.

Research has highlighted that this compound acts primarily as an inhibitor of cathepsin L, a cysteine protease implicated in tumor invasion and metastasis. The inhibition of cathepsin L can lead to decreased cancer cell migration and invasion, making it a promising candidate for anti-metastatic therapy.

Key Findings:

  • Cathepsin L Inhibition : The compound demonstrated low IC50 values (14.4 nM), indicating potent inhibition against cathepsin L compared to other analogues .
  • Selectivity : It exhibited selectivity for cathepsin L over cathepsin B, suggesting a targeted approach in cancer treatment .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the invasive potential of various cancer cell lines:

  • MDA-MB-231 Breast Cancer Cells : The thiosemicarbazone analogue derived from this compound inhibited invasion through Matrigel by 70% at a concentration of 10 μM .
  • PC-3ML Prostate Cancer Cells : The compound significantly reduced the invasive capabilities by 92% at 5 μM .

In Vivo Studies

Initial in vivo assessments in mouse models have indicated that compounds related to this compound are well-tolerated and can delay tumor growth without significant cytotoxicity towards normal cells. This characteristic is crucial for developing effective anti-cancer therapies that minimize damage to healthy tissues.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in different cancer models:

StudyCancer TypeTreatment ConcentrationEffectiveness
Breast10 μM70% invasion inhibition
Prostate5 μM92% invasion inhibition
VariousNot specifiedPotent cathepsin L inhibition

These findings support the potential use of this compound as part of a therapeutic strategy against metastatic cancers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-Bis(4-fluorobenzoyl)benzene, and how is purity ensured?

this compound is synthesized via Friedel–Crafts acylation or nucleophilic aromatic substitution. A representative method involves sulfonation of the parent compound using 50% fuming sulfuric acid at 120°C for 12 hours, followed by neutralization with NaOH and NaCl for salt precipitation. Purification is achieved through multiple recrystallizations in ice water, yielding 50% pure product . Solvent selection (e.g., DMSO/甲苯 mixtures) and reflux conditions (3–20 hours) are critical for removing byproducts and unreacted reagents.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • FT-IR spectroscopy : Identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and sulfonate groups (if modified) .
  • NMR spectroscopy : ¹H NMR (400 MHz) resolves aromatic protons and fluorobenzoyl substituents, while ¹⁹F NMR confirms fluorine environments .
  • Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability (e.g., decomposition above 300°C under nitrogen) .
  • Elemental analysis : Validates C/H/F ratios to confirm stoichiometry.

Q. What are the key solubility and storage considerations for this compound?

The compound is sparingly soluble in polar aprotic solvents like DMSO but insoluble in water. Storage requires anhydrous conditions (desiccators) at 0–4°C to prevent hydrolysis of fluorobenzoyl groups. Use amber glass vials to avoid photodegradation .

Advanced Research Questions

Q. How is this compound functionalized for ion-exchange membrane applications?

Sulfonation with fuming sulfuric acid introduces sulfonate groups (-SO₃Na) at the 3-position of the fluorobenzoyl rings, forming 1,3-Bis(3-sodium sulfonate-4-fluorobenzoyl)benzene (BSFBZB). This derivative is copolymerized with 4,4’-dichlorodiphenyl sulfone and 4,4’-thiodibenzenethiol in DMSO/甲苯 under reflux, yielding sulfonated poly(arylene thioether) membranes. These membranes exhibit proton conductivity >0.1 S/cm at 80°C, suitable for fuel cells .

Q. What methodologies optimize copolymer synthesis for thermotropic liquid crystalline polymers?

Copolymers with 50–70 mol% biphenol are synthesized via nucleophilic substitution of this compound with 4,4’-biphenol and phenylhydroquinone. Reaction conditions (160°C, 24 hours in NMP) ensure high molecular weight (Mw >30 kDa). Liquid crystallinity is confirmed by polarized optical microscopy (schlieren textures) and DSC (glass transition at ~150°C, clearing points >280°C) .

Q. How do conflicting data on sulfonation efficiency arise, and how can they be resolved?

The 50% yield reported for BSFBZB synthesis may stem from competing side reactions (e.g., over-sulfonation or ring degradation). Optimization strategies include:

  • Temperature control : Maintaining 120°C ± 2°C to balance reaction rate and selectivity.
  • Stoichiometric adjustments : Using 1.2 equivalents of sulfonating agent to minimize byproducts.
  • In-situ monitoring : Real-time FT-IR to track sulfonate group formation.

Q. What computational or experimental approaches elucidate electronic properties for optoelectronic applications?

Density functional theory (DFT) calculations predict HOMO/LUMO levels (~6.1 eV/2.4 eV) for fluorobenzoyl derivatives, aligning with experimental cyclic voltammetry data. Fluorescence studies (λem = 345–360 nm in THF) suggest potential as blue-emitting materials in OLEDs, though aggregation-caused quenching requires copolymer blending .

Q. Methodological Tables

Table 1: Key Synthetic Parameters for Sulfonated Derivatives

ParameterCondition/ValueReference
Sulfonation temperature120°C
Reaction time12 hours
Neutralization agentNaOH/NaCl
Recrystallization steps5× in H₂O
Final yield50%

Table 2: Thermal Properties of Copolymers

Copolymer CompositionTg (°C)Td (°C)ApplicationReference
50 mol% biphenol150320Liquid crystals
Sulfonated derivative180350Ion-exchange membranes

Properties

IUPAC Name

[3-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2O2/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISLKPDKKIDMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350852
Record name 1,3-Bis(4-fluorobenzoyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108464-88-6
Record name 1,3-Bis(4-fluorobenzoyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminum trichloride (6.53 g, 49.5 mmol) was added to a solution of isophthaloyl dichloride (5.0 g, 24.8 mmol) in dichloromethane (100 mL). After heating at reflux for 30 min, the monofluorobenzene (2.835 g, 29.5 mmol) was added and stirring was continued at reflux. After stirring over 12 h, the reaction mixture was poured onto the crushed ice. The resulting solution was neutralized with 10% NaOH (100 mL), and extracted with dichloromethane (3×100 mL). The combined organic layer was washed with water, followed by brine and dried over Na2SO4. After the organic layer was concentrated under reduced pressure, purification using flash chromatography (silica gel, hexanes:ethyl acetate, 60:40) afforded 1,3-bis-(4-fluorobenzoyl)benzene 12 (3.37 g, 10.5 mmol) as a white solid in a 42% yield; 1H NMR (500 MHz, CDCl3): δ 8.130 (t, J=1.5 Hz, 1H, ArH), 8.00 (dd, J=7.5 Hz, 1.5 Hz, 1H, ArH), 7.87 (m, 4H, ArH), 7.64 (t, J=8.0 Hz, 1H, ArH), 7.18 (m, 4H, ArH).
Quantity
6.53 g
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reactant
Reaction Step One
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5 g
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reactant
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100 mL
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solvent
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2.835 g
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reactant
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[Compound]
Name
ice
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0 (± 1) mol
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Quantity
100 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Anhydrous aluminum chloride (160.0 g, 1.20 mol) was added to a stirred solution of isophthaloyl chloride (101.5 g, 0.50 mol) dissolved in fluorobenzene (480.5 g, 5.0 mol) over a five to ten minute period. The mixture was stirred at room temperature for one hour and then maintained at 70°-80° C. for four hours. After cooling, the reaction mixture was poured onto approximately 2000 g of ice containing 100 mL of concentrated hydrochloric acid. The resulting suspension was separated by decantation and washed several times with water. The organic layer was distilled to remove excess fluorobenzene and the solid residue was collected by filtration, washed with water, and dried at 100° C. The crude solid was recrystallized from approximately 1000 mL of toluene to afford 130.5 g (81% yield) of 1,3-bis(4-fluorobenzoyl)benzene; m.p. 177.5°-178.5° C.; 1H NMR (CDCl3) δ 6.8-8.3 (m, 12H, aromatic). Anal. Calcd. for C20H12F2O2 : C, 74.53%; H, 3.75%; F, 11.79%. Found: C, 74.33%; H, 3.59%; F, 11.42%.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
480.5 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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[Compound]
Name
ice
Quantity
100 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Bis(4-fluorobenzoyl)benzene
1,3-Bis(4-fluorobenzoyl)benzene
1,3-Bis(4-fluorobenzoyl)benzene
1,3-Bis(4-fluorobenzoyl)benzene
1,3-Bis(4-fluorobenzoyl)benzene
1,3-Bis(4-fluorobenzoyl)benzene

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